C75 trans

Übersicht

Beschreibung

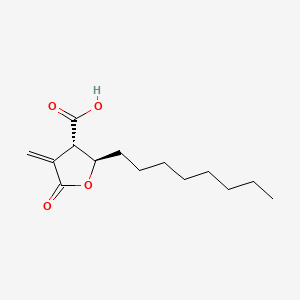

C 75 ist eine synthetische Verbindung, die für ihre starken inhibitorischen Wirkungen auf die Fettsäure-Synthase (FASN) bekannt ist, ein Enzym, das für die Lipidbiosynthese von entscheidender Bedeutung ist. Die chemische Bezeichnung von C 75 lautet (2R,3S)-Tetrahydro-4-Methylen-2-Octyl-5-oxo-3-Furancarbonsäure. Es hat ein Molekulargewicht von 254,32 g/mol und eine Summenformel von C14H22O4 .

Wissenschaftliche Forschungsanwendungen

C 75 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: C 75 hat sich gezeigt, dass es in verschiedenen Krebszelllinien Apoptose induziert, was es zu einem potenziellen Kandidaten für die Krebstherapie macht.

Stoffwechselstudien: Als Inhibitor der Fettsäure-Synthase wird C 75 verwendet, um den Lipidstoffwechsel und seine Rolle bei Krankheiten wie Fettleibigkeit und Diabetes zu untersuchen.

Neurowissenschaften: C 75 wurde auf seine Auswirkungen auf die Appetitregulierung und die Energiehomöostase im Gehirn untersucht.

Arzneimittelentwicklung: C 75 dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf die Fettsäure-Synthase abzielen.

Wirkmechanismus

C 75 übt seine Wirkung hauptsächlich durch Hemmung der Fettsäure-Synthase (FASN) aus. FASN ist ein Enzym, das an der Synthese von langkettigen Fettsäuren beteiligt ist. Durch die Hemmung von FASN stört C 75 die Lipidbiosynthese, was zur Akkumulation von Malonyl-CoA führt, das wiederum die Carnitin-Palmitoyltransferase 1 (CPT1) hemmt, ein Enzym, das an der Fettsäureoxidation beteiligt ist . Diese Störung des Lipidstoffwechsels induziert Apoptose in Krebszellen und beeinflusst die Energiehomöostase im Gehirn .

Wirkmechanismus

Target of Action

C75 trans, also known as trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic inhibitor of fatty acid synthase (FAS) . FAS is an enzyme responsible for the production of long-chain fatty acids . In addition to FAS, this compound also stimulates carnitine palmitoyltransferase-1 (CPT-1) , which is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .

Mode of Action

This compound interacts with its targets, FAS and CPT-1, to modulate fatty acid metabolism. It inhibits FAS activity, thereby reducing the synthesis of long-chain fatty acids . Concurrently, it stimulates CPT-1, promoting the transport of long-chain fatty acids into the mitochondria for oxidation . This dual action leads to a shift in the balance of fatty acid metabolism towards oxidation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting FAS, it reduces fatty acid synthesis, leading to a decrease in the levels of long-chain fatty acids . The stimulation of CPT-1 increases fatty acid oxidation, resulting in an increase in ATP levels . These changes in energy intermediates affect the energy sensor AMP-activated protein kinase (AMPK), modulating its phosphorylation and activity . Downstream pathways affected by this compound include glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .

Pharmacokinetics

It is known that this compound can be administered via injection, and it has been shown to have profound effects on food intake and body weight in animal models .

Result of Action

The primary result of this compound action is a decrease in food intake and profound weight loss seen in animal models . This is likely due to the compound’s effects on neurons in the hypothalamus that regulate feeding behavior . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting potential antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the metabolic state of the organism, as its mechanism of action involves the modulation of energy metabolism

Biochemische Analyse

Biochemical Properties

C75 trans plays a pivotal role in biochemical reactions by inhibiting the activity of fatty acid synthase (FAS). This enzyme is responsible for the synthesis of long-chain fatty acids, which are essential components of cellular membranes and energy storage molecules. By inhibiting FAS, this compound disrupts lipid biosynthesis, leading to a reduction in fatty acid levels within cells .

In addition to FAS, this compound also interacts with carnitine palmitoyltransferase-1 (CPT1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation. The inhibition of CPT1 by this compound results in decreased fatty acid oxidation, further impacting cellular lipid metabolism .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to alter energy metabolism by modulating AMP-activated protein kinase (AMPK) activity. This modulation leads to changes in ATP levels, affecting cellular energy balance . Additionally, this compound influences cell signaling pathways, such as those involving acetyl-CoA carboxylase (ACC) phosphorylation, which plays a role in regulating lipid metabolism .

In cancer cells, this compound exhibits cytotoxic effects by inhibiting FAS activity, leading to reduced cell proliferation and increased apoptosis. This compound has been shown to delay spheroid growth in tumor cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes in lipid metabolism. By binding to the active site of FAS, this compound inhibits the enzyme’s activity, preventing the synthesis of long-chain fatty acids . This inhibition is characterized by a slow-binding mechanism, which allows this compound to exert prolonged effects on lipid biosynthesis .

Furthermore, this compound stimulates CPT1 activity, leading to increased fatty acid oxidation in peripheral tissues. This dual action on FAS and CPT1 results in a comprehensive modulation of lipid metabolism, contributing to the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound treatment leads to a decrease in ATP levels, followed by a prolonged increase above control levels . This biphasic response is indicative of the compound’s dynamic impact on cellular energy metabolism.

This compound has also been shown to induce hypophagia and weight loss in animal models, with these effects being more pronounced shortly after administration . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function, necessitating careful consideration of dosage and administration protocols in experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits FAS activity, leading to reduced food intake and body weight . At higher doses, the compound can induce adverse effects, such as increased core body temperature and sympathetic activation . These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FAS, this compound disrupts the synthesis of long-chain fatty acids, leading to alterations in lipid homeostasis . Additionally, the compound’s interaction with CPT1 enhances fatty acid oxidation, further modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit FAS and CPT1 suggests that it may be localized to cellular compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is closely linked to its activity and function. The compound is primarily localized to compartments involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can exert its inhibitory effects on FAS and CPT1 .

Vorbereitungsmethoden

C 75 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die Bildung eines Furanrings beteiligt ist. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Furanrings: Dies wird durch eine Cyclisierungsreaktion erreicht.

Einführung der Methylengruppe: Dieser Schritt beinhaltet die Addition einer Methylengruppe an den Furanring.

Addition der Octylgruppe: Die Octylgruppe wird durch eine Substitutionsreaktion eingeführt.

Die Synthese umfasst in der Regel Standardtechniken der organischen Chemie wie Cyclisierung, Substitution und Oxidationsreaktionen .

Analyse Chemischer Reaktionen

C 75 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: C 75 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von C 75 kann zur Bildung von reduzierten Derivaten führen.

Substitution: C 75 kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

C 75 ist unter den Inhibitoren der Fettsäure-Synthase einzigartig aufgrund seiner starken inhibitorischen Wirkungen und seiner Fähigkeit, Apoptose in Krebszellen zu induzieren. Zu ähnlichen Verbindungen gehören:

Fasnall: Ein selektiver FASN-Inhibitor mit potenter Antitumoraktivität.

Betulin: Ein natürlich vorkommendes Triterpen, das die Fettsäuresynthese hemmt.

IPI-9119: Ein oral wirksamer, selektiver und irreversibler FASN-Inhibitor.

Im Vergleich zu diesen Verbindungen zeichnet sich C 75 durch seine doppelte Rolle bei der Hemmung der Fettsäuresynthese und der Induktion von Apoptose aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung macht .

Biologische Aktivität

Overview

Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly referred to as C75, is a synthetic compound recognized for its role as an inhibitor of fatty acid synthase (FAS). The compound has garnered attention for its potential therapeutic applications in obesity and cancer treatment due to its ability to modulate metabolic pathways.

- Molecular Formula : C14H22O4

- Molecular Weight : 254.32 g/mol

- CAS Number : 191282-48-1

C75 primarily functions by inhibiting FAS, an enzyme critical for fatty acid synthesis. This inhibition leads to several biological effects:

- Increased Fatty Acid Oxidation : C75 stimulates carnitine palmitoyl-transferase-1 (CPT-1), enhancing fatty acid oxidation and energy expenditure in peripheral tissues.

- Weight Loss and Feeding Inhibition : In animal models, C75 administration results in significant weight loss and reduced food intake, particularly in high-fat diet-induced obese mice .

Biological Activity in Cancer Models

C75 exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves:

- Induction of Apoptosis : C75 promotes apoptosis in cancer cells by disrupting mitochondrial function and increasing oxidative stress.

- Cell Cycle Arrest : The compound has been shown to increase the levels of the cyclin-dependent kinase inhibitor p27KIP1, leading to cell cycle arrest in cancer cells .

Case Studies

Several studies have documented the effects of C75 on different cancer models:

- Prostate Cancer : In vitro studies have demonstrated that C75 inhibits the growth of PC3 prostate cancer cells with an IC50 of approximately 35 μM. The compound's ability to induce apoptosis was linked to its effects on mitochondrial function and reactive oxygen species (ROS) levels .

- Breast Cancer : Research indicates that C75 can suppress the proliferation of breast cancer cell lines, suggesting its potential utility in breast cancer therapy.

Biochemical Pathways Affected

C75's inhibition of FAS impacts several key metabolic pathways:

| Pathway | Effect of C75 |

|---|---|

| Fatty Acid Synthesis | Inhibition of FAS activity |

| Fatty Acid Oxidation | Stimulation of CPT-1 activity |

| Mitochondrial Function | Impairment leading to increased ROS production |

| Cell Cycle Regulation | Increased levels of p27KIP1 |

Dosage and Administration

In animal studies, dosage plays a crucial role in determining the biological outcomes:

- At varying dosages, C75 has shown a dose-dependent effect on weight loss and energy expenditure. For instance, higher doses resulted in a 50% increase in weight loss compared to controls .

Summary of Findings

C75 demonstrates significant biological activity through its role as a FAS inhibitor, impacting metabolic processes related to obesity and cancer. Its ability to induce apoptosis and inhibit cell proliferation underscores its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for C75?

A1: C75 acts as a potent, reversible inhibitor of Fatty Acid Synthase (FASN) [, , , ]. FASN is the key enzyme responsible for de novo fatty acid biosynthesis, a process often upregulated in various cancer cells [, , , , ].

Q2: How does C75 impact food intake and energy balance?

A2: Studies show that both central and peripheral administration of C75 significantly reduces food intake and body weight in rodent models [, ]. This effect is linked to the modulation of neuropeptide systems within the hypothalamus, a key brain region regulating energy homeostasis [, ]. C75 appears to act upstream of ghrelin, an orexigenic hormone, suggesting involvement in complex hormonal signaling pathways [].

Q3: What is the role of the central nervous system in C75's anorectic effects?

A3: Research indicates that the central nervous system (CNS) plays a critical role in the anorectic effects of C75. Central administration of C75 is significantly more potent at reducing food intake compared to peripheral administration, suggesting a direct action within the CNS [].

Q4: Does C75 influence thermogenesis in brown adipose tissue (BAT)?

A4: Yes, studies in rats demonstrate that central administration of C75 increases sympathetic nervous system activity to BAT, leading to enhanced thermogenesis and elevated core body temperature. This suggests a potential role for C75 in influencing energy expenditure [].

Q5: Are there differences in the effects of C75 and cerulenin, another FAS inhibitor, on BAT thermogenesis?

A5: While both C75 and cerulenin increase BAT thermogenesis, C75 exhibits faster and more prolonged effects compared to cerulenin []. This highlights potential differences in their pharmacokinetic and pharmacodynamic profiles.

Q6: Does C75 affect glucose metabolism in the brain?

A6: Research suggests an interplay between FASN and the mTORC1 signaling pathway in the hypothalamus, crucial for regulating energy balance []. C75 administration increases the phosphorylation of mTORC1 downstream targets, indicating potential modulation of neuronal glucose utilization [].

Q7: What are the potential applications of C75 in cancer treatment?

A7: C75 has shown promising anti-tumor activity in preclinical studies. It induces apoptosis in human breast cancer cells both in vitro and in vivo, and exhibits significant anti-tumor effects against breast cancer xenografts in mice []. C75's ability to inhibit FASN, a key enzyme often overexpressed in various cancers, makes it a potential target for therapeutic intervention [, ].

Q8: Is there evidence of C75's efficacy in specific cancer types?

A8: Beyond breast cancer, C75 demonstrates potent anti-proliferative effects in pancreatic cancer cells []. Research also suggests it could be a promising therapeutic candidate for B-cell non-Hodgkin lymphoma, particularly primary effusion lymphoma (PEL), due to their reliance on FASN activity [].

Q9: Does C75 impact the tumor microenvironment?

A9: Emerging research suggests that C75 might play a role in influencing the acidic tumor microenvironment. Studies indicate that inhibiting FAS under acidic conditions, such as those found in tumors, enhances the sensitivity of cancer cells to C75 [].

Q10: Does C75 have immunosuppressive properties?

A10: Yes, C75 exhibits potent immunosuppressive activity. It effectively inhibits T cell alloreactivity in mixed leukocyte cultures, suggesting potential applications in suppressing immune responses during organ transplantation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.